molecular formula C12H15N3OS B15092240 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B15092240
M. Wt: 249.33 g/mol
InChI Key: XKOOOCKABUFYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with methyl cyanoacetate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature without the need for a solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyano group, cyclohexyl group, and thiazole ring in 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H15N3OS/c13-7-6-11(16)15(12-14-8-9-17-12)10-4-2-1-3-5-10/h8-10H,1-6H2

InChI Key

XKOOOCKABUFYAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2=NC=CS2)C(=O)CC#N

Origin of Product

United States

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